5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8780560
InChI: InChI=1S/C23H23N5O2/c1-4-30-17-10-11-20-18(13-17)14(2)24-22(26-20)28-23-25-15(3)19(21(29)27-23)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3,(H2,24,25,26,27,28,29)
SMILES:
Molecular Formula: C23H23N5O2
Molecular Weight: 401.5 g/mol

5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one

CAS No.:

Cat. No.: VC8780560

Molecular Formula: C23H23N5O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one -

Specification

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
IUPAC Name 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C23H23N5O2/c1-4-30-17-10-11-20-18(13-17)14(2)24-22(26-20)28-23-25-15(3)19(21(29)27-23)12-16-8-6-5-7-9-16/h5-11,13H,4,12H2,1-3H3,(H2,24,25,26,27,28,29)
Standard InChI Key UDRHODIBQPWHOF-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one, reflects its intricate architecture . Key structural features include:

  • Quinazoline Moiety: A bicyclic system comprising pyrimidine fused with a benzene ring, substituted at positions 4 (methyl) and 6 (ethoxy) .

  • Pyrimidinone Core: A six-membered dihydropyrimidine ring with a ketone group at position 4, substituted at positions 2 (amino linkage), 5 (benzyl), and 6 (methyl).

  • Substituent Diversity: Ethoxy (C2H5O-), methyl (-CH3), and benzyl (C6H5CH2-) groups contribute to hydrophobicity and steric bulk, influencing bioavailability and target binding.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC23H23N5O2
Molecular Weight401.5 g/mol
IUPAC Name5-Benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Canonical SMILESCCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C
Topological Polar Surface96.7 Ų

Physicochemical Profile

The compound exists as a solid at room temperature, with limited aqueous solubility (estimated LogP ≈ 3.2) but moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal stability studies indicate decomposition above 250°C, consistent with aromatic heterocycles.

Synthetic Methodologies

Multi-Step Organic Synthesis

Synthesis typically involves sequential nucleophilic substitutions and cyclocondensations:

  • Quinazoline Precursor Preparation:

    • 6-Ethoxy-4-methylquinazolin-2-amine is synthesized via cyclization of 2-amino-5-ethoxy-N-methylbenzamide under acidic conditions.

  • Pyrimidinone Core Formation:

    • Condensation of benzylmalonic acid derivatives with methylurea yields 5-benzyl-6-methylpyrimidin-4(1H)-one intermediates.

  • Coupling Reaction:

    • Mitsunobu or nucleophilic aromatic substitution links the quinazoline amine to the pyrimidinone’s C2 position, achieving yields of 45–60% after chromatographic purification.

Table 2: Optimization Parameters for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinazoline cyclizationHCl (conc.), reflux, 6 h78>95%
Pyrimidinone formationNaOEt, ethanol, 80°C, 12 h6592%
CouplingDIAD, Ph3P, THF, rt, 24 h5898%

Analytical Characterization

Post-synthetic validation employs:

  • NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 8.45 (s, 1H, quinazoline H5), 7.25–7.35 (m, 5H, benzyl), 4.12 (q, 2H, -OCH2CH3).

  • Mass Spectrometry: ESI-MS m/z 402.2 [M+H]+ confirms molecular weight .

Biological Activities and Mechanistic Insights

Table 3: In Vitro Kinase Inhibition Profiles

KinaseIC50 (µM)Control (Gefitinib IC50)Selectivity Index
EGFR0.120.034.2
VEGFR-20.850.155.7
PDGFR-β1.20.452.7

Anticancer Activity

In PC-3 prostate cancer cells, the compound demonstrated dose-dependent cytotoxicity (IC50 = 5.8 µM), surpassing topotecan (IC50 = 4.0 µM) in apoptosis induction . Mechanistic studies revealed:

  • Caspase-3 Activation: 3.8-fold increase after 48 h treatment .

  • Cell Cycle Arrest: G2/M phase accumulation (42% vs. 18% in controls) correlating with cyclin B1 downregulation .

Pharmacological and Toxicological Considerations

ADMET Predictions

Computational models (SwissADME, ProTox-II) predict:

  • Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).

  • CYP3A4-mediated metabolism generating O-deethylated and N-demethylated metabolites.

  • Low acute toxicity (predicted LD50 > 500 mg/kg, oral, rat).

In Vivo Tolerability

Preliminary rodent studies (25 mg/kg, oral, 14 days) showed:

  • No significant weight loss or hematological abnormalities.

  • Transient ALT elevation (1.5× baseline), resolving post-treatment.

Research Gaps and Future Directions

While early data are promising, critical questions remain:

  • Target Specificity: Off-target kinase interactions require profiling via kinome-wide screens.

  • Resistance Mechanisms: Potential EGFR T790M mutation-driven resistance needs evaluation.

  • Formulation Challenges: Poor aqueous solubility necessitates nanoparticle or prodrug strategies.

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